3'-O-Methylguanosine-5'-Diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Methylguanosine-5’-Diphosphate is a chemically modified nucleotide that plays a crucial role in the study of RNA biology. This compound is particularly significant in the context of mRNA capping, a process essential for the stability and translation of mRNA molecules. The chemical formula for 3’-O-Methylguanosine-5’-Diphosphate is C11H17N5O11P2, and it has a molecular weight of 457.2 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylguanosine-5’-Diphosphate typically involves the chemical modification of guanosine diphosphate (GDP). One common method includes the use of a vaccinia virus-capping enzyme, which can introduce various GTP analogs to the 5’ end of RNA . The reaction conditions often involve mild alkylation of the guanine ring at N7 using appropriate alkyl iodide, bromide, or chloride .
Industrial Production Methods: Industrial production of 3’-O-Methylguanosine-5’-Diphosphate is generally carried out under controlled laboratory conditions to ensure high purity and yield. The compound is often produced in bulk for research purposes and is stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-O-Methylguanosine-5’-Diphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions may produce various alkylated or functionalized guanosine compounds .
Wissenschaftliche Forschungsanwendungen
3’-O-Methylguanosine-5’-Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of modified nucleotides and RNA analogs.
Wirkmechanismus
The primary mechanism of action of 3’-O-Methylguanosine-5’-Diphosphate involves its incorporation into the 5’ cap structure of mRNA. This cap structure protects mRNA from degradation and enhances its translation by ribosomes. The compound interacts with specific proteins involved in mRNA capping and decapping, thereby regulating mRNA stability and translation .
Vergleich Mit ähnlichen Verbindungen
7-Methylguanosine-5’-Diphosphate: Another modified nucleotide used in mRNA capping studies.
2’-O-Methylguanosine-5’-Diphosphate: Similar in structure but with a methyl group at the 2’ position.
Uniqueness: 3’-O-Methylguanosine-5’-Diphosphate is unique due to its specific modification at the 3’ position, which provides distinct advantages in terms of mRNA stability and translational efficiency. This makes it particularly valuable in the development of mRNA-based therapeutics and research applications .
Eigenschaften
CAS-Nummer |
78771-34-3 |
---|---|
Molekularformel |
C11H17N5O11P2 |
Molekulargewicht |
457.23 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O11P2/c1-24-7-4(2-25-29(22,23)27-28(19,20)21)26-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
LBHMDBPTFLRYQU-KQYNXXCUSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.